3-Bromo-6-chloro-5-methylpicolinonitrile
Description
3-Bromo-6-chloro-5-methylpicolinonitrile (CAS No. 18556-27-9) is a halogenated pyridine derivative with a nitrile functional group. Its molecular formula is C₇H₄BrClN₂, and its molecular weight is approximately 231.45 g/mol. Structurally, it features a pyridine ring substituted with bromine at position 3, chlorine at position 6, a methyl group at position 5, and a nitrile group at position 2 (based on picolinonitrile nomenclature). This compound is valued in organic synthesis for its reactivity, particularly in cross-coupling reactions and as a building block for pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
3-bromo-6-chloro-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4BrClN2/c1-4-2-5(8)6(3-10)11-7(4)9/h2H,1H3 |
InChI Key |
KTNIOKHUGSUQRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 3-Bromo-6-chloro-5-methylpicolinonitrile and Analogues
*Similarity scores are derived from structural or functional group overlap with the target compound.
Key Differences and Implications
Functional Group Variations :
- Nitrile vs. Carboxylic Acid : Compared to 5-Bromo-6-methylpicolinic acid, the nitrile group in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitutions or cyanation reactions .
- Nitro vs. Nitrile : 2-Bromo-5-nitro-6-picoline’s nitro group introduces strong electron-withdrawing effects, favoring electrophilic aromatic substitution, whereas the nitrile group in the target compound supports metal-catalyzed couplings .
These differences influence solubility, stability, and reactivity in synthetic pathways .
Applications: The target compound’s chlorine substituent offers a unique site for further functionalization (e.g., Suzuki-Miyaura couplings), unlike 5-Amino-2-bromo-6-picoline, where the amino group directs reactivity toward amidation or diazotization .
Research Findings
- Synthetic Utility: 3-Bromo-6-chloro-5-methylpicolinonitrile’s dual halogenation (Br and Cl) allows sequential modifications, as demonstrated in the synthesis of kinase inhibitors where bromine is replaced via cross-coupling, followed by chlorine displacement .
- Stability: Compared to 3-Bromo-5-methylpicolinonitrile, the chlorine atom in the target compound slightly reduces thermal stability (decomposition at 180°C vs. 190°C for the non-chlorinated analogue) due to increased electron withdrawal .
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